molecular formula C15H16BrNO4 B2480514 Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-06-2

Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate

Cat. No.: B2480514
CAS No.: 866008-06-2
M. Wt: 354.2
InChI Key: ZHNKGPGYJBSOOD-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a chemical compound with the molecular formula C15H16BrNO4 It is known for its unique structure, which includes a bromobenzyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group and pyridine ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is unique due to its specific structural features, such as the bromobenzyl group attached to the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 5-[(3-bromophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-2-20-15(19)12-6-7-17-14(18)13(12)21-9-10-4-3-5-11(16)8-10/h3-5,8H,2,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNKGPGYJBSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NCC1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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